Cloxacillin Sodium EP Impurity E

Catalog No.
S1790538
CAS No.
18704-55-7
M.F
C27H27ClN5O7S2
M. Wt
633.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cloxacillin Sodium EP Impurity E

CAS Number

18704-55-7

Product Name

Cloxacillin Sodium EP Impurity E

Molecular Formula

C27H27ClN5O7S2

Molecular Weight

633.13

Cloxacillin Sodium EP Impurity E is a chemical compound that serves as an impurity associated with Cloxacillin Sodium, a semisynthetic penicillin antibiotic. Its molecular formula is C27H27ClN5O7S2C_{27}H_{27}ClN_{5}O_{7}S_{2} and it has a molecular weight of approximately 633.13 g/mol. This compound is characterized by its complex structure, which includes a beta-lactam ring, a thiazolidine ring, and various functional groups that contribute to its chemical behavior and biological activity .

Limitations and Future Research

Information on Cloxacillin Sodium EP Impurity E is limited, particularly regarding its formation, properties, and potential impact on the drug product.

Future research areas could include:

  • Elucidating the specific pathway(s) by which Impurity E forms during Cloxacillin Sodium production.
  • Determining the detailed physical and chemical properties of Impurity E.
  • Investigating the potential impact of Impurity E on the efficacy and safety of Cloxacillin Sodium.

Here's what we can find in scientific sources:

  • Presence in Cloxacillin Preparations

    Research on cloxacillin mentions Impurity E as a potential side product or impurity that may be present in cloxacillin preparations. Studies investigating the quality control of cloxacillin sometimes quantify Impurity E levels [].

  • Potential Impact on Antibacterial Activity

    Some studies suggest that Impurity E may have a minor effect on the antibacterial activity of cloxacillin. However, more research is needed to fully understand this aspect [].

Typical of beta-lactam antibiotics. Key reactions include:

  • Hydrolysis: The beta-lactam ring can be hydrolyzed in the presence of water, leading to the formation of inactive products.
  • Acylation: The amino group in the thiazolidine ring can participate in acylation reactions, which may modify its antibacterial properties.
  • Redox Reactions: The presence of sulfur and chlorine atoms allows for potential redox reactions, which can influence the stability and reactivity of the compound under different conditions.

The synthesis of Cloxacillin Sodium EP Impurity E typically involves:

  • Starting Materials: The synthesis begins with precursors such as 6-[(2-chlorophenyl)acetyl]amino penicillanic acid.
  • Refluxing: The precursors are refluxed in a suitable solvent to facilitate the formation of the beta-lactam structure.
  • Purification: After synthesis, purification methods such as crystallization or chromatography are employed to isolate the impurity from other by-products.
  • Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the compound .

Cloxacillin Sodium EP Impurity E is primarily used in:

  • Pharmaceutical Research: It serves as a reference standard for quality control in pharmaceutical formulations containing Cloxacillin Sodium.
  • Stability Studies: The compound is involved in stability testing to assess how impurities affect drug formulation over time.
  • Regulatory Compliance: It is crucial for meeting regulatory standards set by pharmacopoeias regarding acceptable levels of impurities in drug products .

Research into interaction studies involving Cloxacillin Sodium EP Impurity E focuses on its behavior in biological systems:

  • Drug-Drug Interactions: Investigations assess how this impurity interacts with other medications, particularly other antibiotics or drugs metabolized by similar pathways.
  • Enzyme Inhibition: Studies explore whether this impurity inhibits or enhances the activity of specific enzymes involved in drug metabolism or bacterial resistance mechanisms .

Cloxacillin Sodium EP Impurity E shares structural and functional similarities with several other beta-lactam antibiotics. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Penicillin GC16H19N2O5SC_{16}H_{19}N_{2}O_{5}SNatural antibiotic effective against Gram-positive bacteria
OxacillinC17H19N3O5SC_{17}H_{19}N_{3}O_{5}SResistant to certain beta-lactamases
DicloxacillinC19H19N3O5SC_{19}H_{19}N_{3}O_{5}SEnhanced stability against stomach acid

Uniqueness

Cloxacillin Sodium EP Impurity E is unique due to its specific structural modifications that influence its chemical reactivity and biological activity compared to these other compounds. Its role as an impurity also highlights its significance in pharmaceutical quality control, emphasizing the need for rigorous testing and characterization in drug development processes .

Molecular Structure and Stereochemical Configuration

Cloxacillin Sodium European Pharmacopoeia Impurity E represents a dimeric pharmaceutical impurity with the molecular formula C₂₇H₂₈ClN₅O₇S₂ and a molecular weight of 634.1 grams per mole [3] [4]. This compound is also known by its alternative designation as 6-aminopenicillanic acid Cloxacillin Amide, reflecting its structural relationship to the parent antibiotic compound [2] [37]. The impurity exhibits a complex bicyclic architecture characteristic of β-lactam antibiotics, containing two distinct penicillin units linked through an amide bond formation [1] [3].

The stereochemical configuration of Cloxacillin Sodium European Pharmacopoeia Impurity E follows the established pattern observed in penicillin derivatives, with each penicillin unit maintaining the critical (2S,5R,6R) configuration [3] [19]. This stereochemical arrangement is fundamental to the structural integrity of β-lactam compounds, where the four-membered β-lactam ring is fused to a five-membered thiazolidine ring with a cis stereochemistry at positions C5 and C6 [19] [25]. The compound contains a total of six chiral centers, with three chiral centers present in each of the two penicillin units that comprise the dimeric structure [3] [4].

The molecular architecture features two β-lactam rings and two thiazolidine rings, distinguishing it from the monomeric parent compound [3] [14]. Each β-lactam ring maintains the characteristic four-membered structure that is essential for the reactivity profile of penicillin derivatives [19] [21]. The thiazolidine rings bear the typical dimethyl substituents at the C2 position and carboxylate functionality, consistent with the structural framework of penicillin compounds [19] [25].

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The complete International Union of Pure and Applied Chemistry nomenclature for Cloxacillin Sodium European Pharmacopoeia Impurity E is (2S,5R,6R)-6-[(2S,5R,6R)-6-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid [3] [4] [37]. This systematic nomenclature reflects the compound's dimeric nature, explicitly describing both penicillin units and their stereochemical orientations [3] [6].

The stereochemical designation (2S,5R,6R) is replicated for both penicillin units within the dimeric structure, indicating that each unit maintains the identical absolute configuration that is characteristic of naturally occurring penicillins [19] [25]. The S configuration at C2 controls the carboxylate stereochemistry, while the R configuration at C5 defines the thiazolidine ring pucker, and the R configuration at C6 positions the side chain for optimal molecular geometry [23] [25].

Isomeric considerations for this compound are complex due to the presence of multiple chiral centers and the potential for different spatial arrangements of the two penicillin units [3] [23]. The compound exists as a single diastereomer with the specified (2S,5R,6R) configuration for both units, though theoretical possibilities exist for other diastereomeric forms with different stereochemical combinations [23] [24]. The cis ring fusion geometry at the C5-C6 positions creates the necessary ring strain that contributes to the reactivity profile characteristic of β-lactam compounds [19] [20].

Table 1: Molecular Characterization Comparison
ParameterCloxacillin Sodium European Pharmacopoeia Impurity ECloxacillin Sodium (Parent)
--------------------------------------------------------------------------------------------
Molecular FormulaC₂₇H₂₈ClN₅O₇S₂C₁₉H₁₇ClN₃NaO₅S
Molecular Weight (g/mol)634.1457.86 (anhydrous), 475.88 (monohydrate)
International Union of Pure and Applied Chemistry Name(2S,5R,6R)-6-[(2S,5R,6R)-6-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidsodium (2S,5R,6R)-6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Chemical Abstracts Service Number18704-55-7642-78-4 (anhydrous), 7081-44-9 (monohydrate)
Stereochemical Configuration2S,5R,6R (both penicillin units)2S,5R,6R
Number of Chiral Centers6 (3 per penicillin unit)3
β-lactam Ring2 (dimeric structure)1
Thiazolidine Ring2 (fused to β-lactam rings)1 (fused to β-lactam ring)

Comparative Analysis with Parent Compound (Cloxacillin Sodium)

The structural relationship between Cloxacillin Sodium European Pharmacopoeia Impurity E and its parent compound, Cloxacillin Sodium, reveals significant molecular differences that impact their respective physicochemical properties [7] [8]. The parent compound, Cloxacillin Sodium, possesses the molecular formula C₁₉H₁₇ClN₃NaO₅S with a molecular weight of 457.86 grams per mole for the anhydrous form and 475.88 grams per mole for the monohydrate form [7] [9] [12].

The most prominent structural distinction lies in the dimeric nature of the impurity compound compared to the monomeric structure of the parent [3] [7]. While Cloxacillin Sodium contains a single penicillin unit with one β-lactam ring fused to one thiazolidine ring, the impurity comprises two complete penicillin units connected through an amide linkage [3] [8]. This doubling of structural elements results in the impurity having twice the number of chiral centers, β-lactam rings, and thiazolidine rings compared to the parent compound [3] [7].

Both compounds maintain the critical (2S,5R,6R) stereochemical configuration within their respective penicillin units, preserving the essential three-dimensional arrangement that characterizes active penicillin derivatives [7] [8] [19]. The parent compound features a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido side chain attached to the C6 position of the β-lactam ring, and this identical side chain structure is replicated in one of the penicillin units of the impurity compound [7] [8] [14].

The carboxylate functionality differs significantly between the two compounds [7] [9]. The parent compound exists as a sodium salt with the carboxylate group present in its ionized form, while the impurity retains the free carboxylic acid functionality [3] [7]. This difference in ionization state contributes to variations in solubility behavior and physicochemical properties between the compounds [7] [18].

The molecular weight difference of approximately 176 grams per mole between the impurity (634.1 g/mol) and the parent compound (457.86 g/mol) reflects the additional penicillin unit and the modified linkage structure [3] [7]. This substantial increase in molecular size influences the compound's behavior in biological and analytical systems [3] [18].

Physicochemical Properties

The physicochemical characteristics of Cloxacillin Sodium European Pharmacopoeia Impurity E are governed by its dimeric structure and the presence of multiple functional groups that influence its behavior under various environmental conditions [14] [15]. The compound presents as a solid powder with a white to off-white coloration, typical of pharmaceutical impurities derived from penicillin synthesis pathways [15] [27]. Storage requirements specify maintenance at temperatures between 2-8 degrees Celsius under inert atmospheric conditions to preserve structural integrity and prevent degradation [15] [27].

The thermal stability profile of this impurity compound remains less characterized in the available literature compared to its parent compound [16] [18]. However, based on structural similarities to other penicillin derivatives, the compound is expected to exhibit thermal decomposition patterns consistent with β-lactam antibiotics, which typically show degradation at elevated temperatures due to the inherent strain within the β-lactam ring system [16] [18] [19].

The hygroscopic behavior of pharmaceutical compounds is crucial for understanding their stability and handling requirements during manufacturing and storage processes [29] [30]. Penicillin derivatives, including the parent compound Cloxacillin Sodium, are known to exhibit moderate hygroscopic properties [12] [33]. The structural characteristics of Cloxacillin Sodium European Pharmacopoeia Impurity E, particularly the presence of multiple polar functional groups and the free carboxylic acid moiety, suggest that this compound would demonstrate hygroscopic behavior similar to or potentially enhanced compared to the parent compound [29] [32].

Table 2: Physicochemical Properties Comparison
PropertyCloxacillin Sodium European Pharmacopoeia Impurity ECloxacillin Sodium (Parent)
-------------------------------------------------------------------------------------------
Physical StateSolid powderCrystalline powder
ColorWhite to off-whiteWhite to off-white
Solubility in WaterData not available0.0643 mg/mL (predicted)
Storage Temperature (°C)2-82-8
StabilityStore under inert atmosphereStable under recommended conditions
Hygroscopic BehaviorExpected to be hygroscopicModerately hygroscopic
Partition Coefficient (estimated)LogP > 2 (estimated based on structure)LogP 2.48-2.93
Thermal DecompositionData not availableDecomposes at ~214-217°C

Solubility Profile and Partition Coefficients

The solubility characteristics of Cloxacillin Sodium European Pharmacopoeia Impurity E have not been extensively documented in the available pharmaceutical literature [14] [15]. However, structural analysis provides insights into the expected solubility behavior based on the compound's molecular features and comparison with related penicillin derivatives [18] [28]. The presence of a free carboxylic acid group and multiple amide functionalities suggests limited aqueous solubility, particularly under neutral to acidic conditions where the carboxylic acid remains predominantly in its protonated form [18] [28].

The partition coefficient, expressed as LogP, serves as a critical parameter for understanding the lipophilic versus hydrophilic balance of pharmaceutical compounds [28] [18]. For the parent compound Cloxacillin Sodium, experimental determination has yielded LogP values ranging from 2.48 to 2.93, indicating moderate lipophilicity [18] [9]. The dimeric structure of Cloxacillin Sodium European Pharmacopoeia Impurity E, with its increased molecular weight and additional hydrophobic regions, suggests an elevated partition coefficient compared to the parent compound [18] [28].

Estimation of the partition coefficient for the impurity compound, based on structural considerations and fragment contribution methods, indicates a LogP value potentially exceeding 2, placing it in the moderately to highly lipophilic range [18] [28]. This increased lipophilicity results from the doubling of the penicillin core structure while maintaining similar polar functional group content, effectively increasing the hydrophobic surface area relative to the polar regions [28] [26].

The solubility profile is further influenced by the ionization state of the carboxylic acid functionality [18] [28]. Unlike the parent compound, which exists as a sodium salt with enhanced water solubility, the impurity retains the free acid form, contributing to reduced aqueous solubility [7] [18]. The predicted water solubility for the parent compound stands at approximately 0.0643 milligrams per milliliter, and the impurity is expected to demonstrate even lower aqueous solubility due to its increased molecular size and lipophilic character [18] [9].

Partition coefficient determination for pharmaceutical impurities typically employs standardized methodologies such as the shake-flask method using octanol-water systems [26] [28]. These experimental approaches provide reliable data for regulatory submissions and formulation development, though specific experimental data for Cloxacillin Sodium European Pharmacopoeia Impurity E remains limited in the published literature [26] [28].

Thermal Stability and Hygroscopic Behavior

The thermal stability characteristics of Cloxacillin Sodium European Pharmacopoeia Impurity E are fundamentally influenced by the presence of multiple β-lactam rings within its dimeric structure [19] [20]. β-lactam compounds are inherently sensitive to thermal stress due to the ring strain present in the four-membered lactam ring, which becomes increasingly reactive under elevated temperature conditions [19] [21]. The parent compound, Cloxacillin Sodium, exhibits thermal decomposition at temperatures ranging from 214-217 degrees Celsius, providing a reference point for understanding the thermal behavior of related compounds [16] [33].

The dimeric nature of the impurity compound introduces additional complexity to its thermal stability profile [20] [19]. The presence of two β-lactam rings potentially increases the susceptibility to thermal degradation, as each ring represents a point of molecular vulnerability under thermal stress [19] [21]. The amide linkage connecting the two penicillin units may also contribute to thermal decomposition pathways, particularly under conditions that promote hydrolysis or bond cleavage [19] [20].

Storage recommendations for Cloxacillin Sodium European Pharmacopoeia Impurity E specify maintenance under inert atmospheric conditions at reduced temperatures (2-8 degrees Celsius), indicating recognition of the compound's thermal sensitivity [15] [27]. These storage conditions are designed to minimize thermal degradation and maintain the structural integrity of the compound during long-term storage [15] [30].

Hygroscopic behavior represents a critical physicochemical property that influences the stability, handling, and analytical characterization of pharmaceutical compounds [29] [30]. Hygroscopic materials demonstrate the ability to absorb moisture from the surrounding environment, potentially leading to physical and chemical changes that affect product quality [29] [32]. The classification of hygroscopic behavior typically follows established categories: non-hygroscopic (less than 20% water uptake at 90% relative humidity), slightly hygroscopic (less than 40% water uptake at 80% relative humidity), and moderately hygroscopic (less than 50% water uptake at 80% relative humidity) [34] [29].

The parent compound, Cloxacillin Sodium, exhibits moderately hygroscopic characteristics, as documented for many penicillin derivatives [12] [33]. The structural features contributing to hygroscopic behavior include the presence of polar functional groups, hydrogen bonding sites, and ionizable groups that interact favorably with water molecules [29] [34]. Cloxacillin Sodium European Pharmacopoeia Impurity E contains multiple polar functionalities, including amide groups, carboxylic acid functionality, and the isoxazole ring system, all of which can participate in hydrogen bonding interactions with water vapor [29] [34].

The dimeric structure of the impurity compound effectively doubles the number of potential water interaction sites compared to the parent compound, suggesting enhanced hygroscopic tendencies [29] [34]. The free carboxylic acid group, in particular, serves as both a hydrogen bond donor and acceptor, facilitating moisture uptake from the environment [29] [32]. Management of hygroscopic pharmaceutical materials requires careful attention to storage conditions, packaging systems, and environmental controls during manufacturing and handling processes [29] [30].

Table 3: Stereochemical Configuration Analysis
Chiral CenterConfigurationStructural Significance
------------------------------------------------------
C2 (Carboxyl carbon)SControls carboxylate stereochemistry
C5 (Bridge carbon)RDefines thiazolidine ring pucker
C6 (Amide substituted carbon)RPositions side chain for activity
Overall Configuration(2S,5R,6R)Essential for β-lactam antibiotic activity
Ring Fusion Geometrycis at C5-C6Creates ring strain for reactivity

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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